2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid is a complex organic compound that features a tert-butoxycarbonyl group, a tetrahydroquinoline ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid typically involves multiple steps. One common method includes the protection of the amine group in the tetrahydroquinoline ring using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active amine that can participate in further reactions. The tetrahydroquinoline ring may interact with biological receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}acetic acid): Similar structure but with a phenyl group instead of the tetrahydroquinoline ring.
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains an isoquinoline ring instead of a quinoline ring.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid is unique due to the presence of the tetrahydroquinoline ring, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H21NO5 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-4-5-11-9-12(6-7-13(11)17)21-10-14(18)19/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |
InChI Key |
WFRLYMYOPGDUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OCC(=O)O |
Origin of Product |
United States |
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